molecular formula C11H14O3 B1684294 Zingerone CAS No. 122-48-5

Zingerone

Cat. No. B1684294
CAS RN: 122-48-5
M. Wt: 194.23 g/mol
InChI Key: OJYLAHXKWMRDGS-UHFFFAOYSA-N
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Description

Zingerone, also known as vanillylacetone, is a major flavor component of ginger . It is a crystalline solid that is sparingly soluble in water and soluble in ether . Zingerone is similar in chemical structure to other flavor chemicals such as vanillin and eugenol . It is used as a flavor additive in spice oils and in perfumery to introduce spicy aromas .


Synthesis Analysis

Zingerone was first isolated from the ginger root in 1917 by Hiroshi Nomura . Nomura identified and later patented a method for the synthesis of zingerone, in which vanillin and acetone are reacted under basic conditions to form dehydrozingerone . This reaction is followed by catalytic hydrogenation of the intermediate compound in order to form zingerone .


Molecular Structure Analysis

Zingerone is a methyl ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at positions 3 and 4 by methoxy and hydroxy groups respectively . The carbonyl group, methoxy group, and phenol of zingerone are key sites for the attraction of B. jarvisi .


Chemical Reactions Analysis

Zingerone is recognized as being a particularly efficient free radical scavenger . It is able to scavenge and degrade free radicals and reactive oxygen species in the body, and inhibits enzymes involved in the generation of these reactive oxygen species .


Physical And Chemical Properties Analysis

Zingerone is a crystalline solid that is sparingly soluble in water and soluble in ether . It is similar in chemical structure to other flavor chemicals such as vanillin and eugenol . It is used as a flavor additive in spice oils and in perfumery to introduce spicy aromas .

Scientific Research Applications

1. Radiation Protection

Zingerone has demonstrated protective effects against radiation-induced genetic damage and apoptosis in human lymphocytes. It significantly reduced the frequency of micronuclei, DNA damage, and apoptotic cells, suggesting its potential in mitigating radiation-induced cellular damage (Rao et al., 2011). Similar effects were observed in Chinese hamster lung fibroblast cells, where zingerone treatment led to increased cell survival, reduced genotoxicity, and oxidative stress reduction (Rao & Rao, 2010).

2. Osteoarthritis and Cartilage Health

Zingerone was found to suppress cartilage degradation in osteoarthritis models. It reduced the level of matrix metalloproteinase-13 and halted cartilage explant degradation, suggesting its efficacy in treating joint inflammation and preventing cartilage damage (Ruangsuriya et al., 2016).

3. Acute Lung Injury

In studies on mice, zingerone attenuated lipopolysaccharide-induced acute lung injury. It significantly inhibited the production of proinflammatory cytokines and reduced pulmonary histopathologic changes, suggesting a protective role in lung tissue (Xie et al., 2014).

4. Nephrotoxicity and Kidney Health

Zingerone showed protective effects against cisplatin-induced nephrotoxicity in rats. It decreased oxidative stress, apoptosis, and inflammation in the kidney, enhancing renal function and structural integrity (Kandemir et al., 2019).

5. Diabetes Management

In type-2 diabetic rats, zingerone modulated hyperglycemia and hyperlipidemia. It significantly reduced glucose and insulin levels and improved lipid profiles and antioxidant markers, indicating its potential in diabetes management (Anwer et al., 2019).

6. Aging and Inflammation

Zingerone demonstrated anti-inflammatory effects in aged rat kidneys by suppressing NF-kappaB activation and pro-inflammatory enzymes. It modulates oxidative stress and inflammation, potentially beneficial against age-related inflammatory diseases (Kim et al., 2010).

7. Gastric Ulcers

Zingerone showed protective effects against ethanol-induced gastric ulcers in rats. It reduced ulcer number and length and modulated malondialdehyde and nitric oxide levels, suggesting its role in managing gastrointestinal diseases (Karampour et al., 2019).

8. Hepatotoxicity

In rats, zingerone protected against alcohol-induced hepatotoxicity. It exhibited antihyperlipidemic and antiapoptotic potential, reversing ethanol-induced changes in liver function markers and lipid profiles (Mani et al., 2017).

9. Skin Health

Zingerone analog, acetyl zingerone, showed positive effects on skin health by increasing collagen production, inhibiting MMPs, and repressing inflammatory gene expression, indicating potential applications in skin aging treatment (Swindell et al., 2020).

Future Directions

Zingerone has shown potential in various areas of research. For instance, it has been found to suppress tumor development through decreasing cyclin D1 expression and inducing mitotic arrest . It also promotes osteoblast differentiation via the MiR-200c-3p/smad7 regulatory axis in human bone mesenchymal stem cells . These findings suggest that zingerone could have potential applications in cancer therapy and bone health .

properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butan-2-one
Source PubChem
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InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
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InChI Key

OJYLAHXKWMRDGS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID8047420
Record name 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone
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Molecular Weight

194.23 g/mol
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Physical Description

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour
Record name Zingerone
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Boiling Point

187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg
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Record name Zingerone
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Flash Point

APPROX 102 °C
Record name ZINGERONE
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Solubility

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol)
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Density

1.138-1.139 @ 25 °C
Record name ZINGERONE
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Product Name

Zingerone

Color/Form

Crystals from acetone, petroleum ether, ether plus petroleum ether

CAS RN

122-48-5
Record name Zingerone
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Record name Zingerone
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Record name 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-
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Record name ZINGERONE
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Record name ZINGERONE
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Record name Zingerone
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Melting Point

40.5 °C, 41 °C
Record name ZINGERONE
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Record name Zingerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
B Ahmad, MU Rehman, I Amin, A Arif… - The Scientific World …, 2015 - hindawi.com
… exhibited by zingerone is that zingerone has the ability … zingerone minimizes oxidation of lipids undoubtedly signifies its role as an antioxidant. It was supported by the fact that zingerone …
Number of citations: 219 www.hindawi.com
SG Shin, JY Kim, HY Chung… - Journal of Agricultural and …, 2005 - ACS Publications
… zingerone from ginger against ONOO - , intracellular RS (reactive species), and ONOO - . The data show that zingerone … Zingerone inhibited the formation of ONOO - -mediated tyrosine …
Number of citations: 105 pubs.acs.org
MK Kim, SW Chung, DH Kim, JM Kim, EK Lee… - Experimental …, 2010 - Elsevier
… In addition, zingerone treatment suppressed gene activation … These experiments strongly indicate that zingerone treatment … Thus, the significance of our findings is that the zingerone …
Number of citations: 136 www.sciencedirect.com
L Kumar, K Harjai, S Chhibber - Am. J. Phytomed. Clin. Ther, 2014 - academia.edu
… Mechanism of antioxidant and antiinflammatory action of zingerone has been … zingerone against opportunistic pathogen Pseudomonas aeruginosa. This study suggested that zingerone …
Number of citations: 14 www.academia.edu
L Kumar, S Chhibber, R Kumar, M Kumar, K Harjai - Fitoterapia, 2015 - Elsevier
… Previously, our lab proved zingerone as potent anti-biofilm agent hence; further its anti-… activity of zingerone targeting ligand–receptor interaction, hence proposing zingerone as a …
Number of citations: 116 www.sciencedirect.com
X Xie, S Sun, W Zhong, LW Soromou, X Zhou… - International …, 2014 - Elsevier
… In the present study, we analyzed the role of zingerone against RAW 264.7 cells and acute … with zingerone one hour before stimulated with LPS. We found that zingerone significantly …
Number of citations: 89 www.sciencedirect.com
JR Manjunatha, BK Bettadaiah, PS Negi, P Srinivas - Food chemistry, 2013 - Elsevier
… and zingerone have been synthesised. ► The amino-substituted quinoline derivatives of THC and zingerone showed best RSA. ► Quinoline derivatives of THC and zingerone showed …
Number of citations: 64 www.sciencedirect.com
MM Safhi - Oxidative medicine and cellular longevity, 2018 - hindawi.com
… Zingerone treatment showed significant reduction in TBARS levels and increased the antioxidant enzymes in group 3 (CCl4 +Zingerone… , I have selected Zingerone to elucidate its protec…
Number of citations: 82 www.hindawi.com
FM Kandemir, S Yildirim, C Caglayan… - … science and pollution …, 2019 - Springer
Zingerone (ZO), one of the active components of ginger (Zingiber officinale), is a phenolic alkanone with antioxidant, antiapoptotic, and anti-inflammatory properties. Cisplatin (CP) is a …
Number of citations: 74 link.springer.com
L Kumar, S Chhibber, K Harjai - Fitoterapia, 2013 - Elsevier
… biofilm formation in presence of zingerone alone and its ability to … of P.aeruginosa in presence of zingerone. Evaluation of motility … and eradicated in presence of zingerone alone and in …
Number of citations: 157 www.sciencedirect.com

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